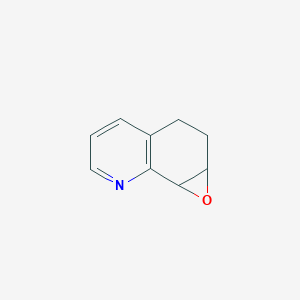
7,8-Epoxy-5,6,7,8-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Epoxy-5,6,7,8-tetrahydroquinoline (ETHQ) is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is known for its unique structure and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is not fully understood, but it is believed to act as a DNA intercalator, binding to the DNA molecule and causing structural changes that can lead to cell death. It has also been suggested that 7,8-Epoxy-5,6,7,8-tetrahydroquinoline may inhibit the activity of enzymes involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. In addition, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in lab experiments is its relatively simple synthesis method, which allows for the production of high yields of the compound with good purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. One area of interest is its potential as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and medical diagnostics. Another area of interest is its potential as an anticancer agent, which could lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, which could lead to the development of more effective drugs based on this compound.
Métodos De Síntesis
The synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline involves the condensation of 2-aminobenzaldehyde with cyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then oxidized using hydrogen peroxide to form the desired compound. This method has been used successfully to produce high yields of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline with good purity.
Aplicaciones Científicas De Investigación
7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been the subject of extensive scientific research due to its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of other compounds. In the field of medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
110288-10-3 |
|---|---|
Nombre del producto |
7,8-Epoxy-5,6,7,8-tetrahydroquinoline |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2 |
Clave InChI |
VJZIFWJDMWTWTE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
SMILES canónico |
C1CC2=C(C3C1O3)N=CC=C2 |
Sinónimos |
Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



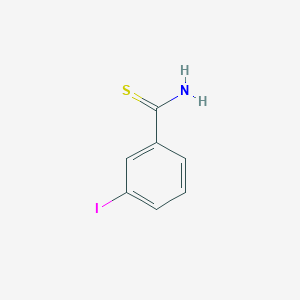
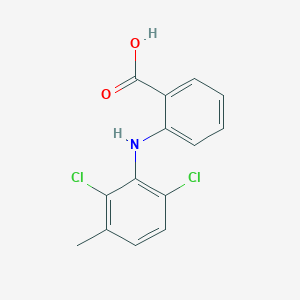
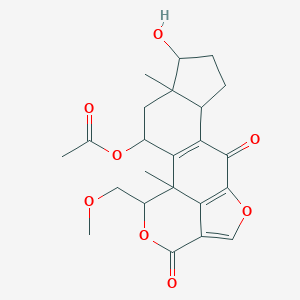
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
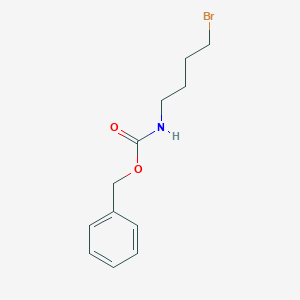
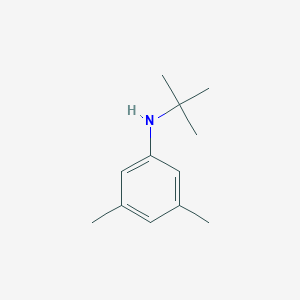
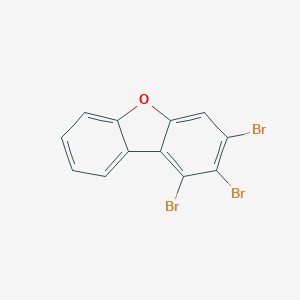
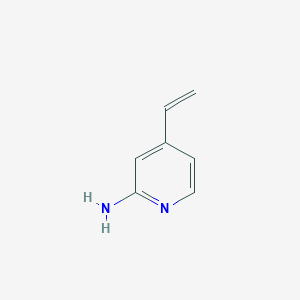
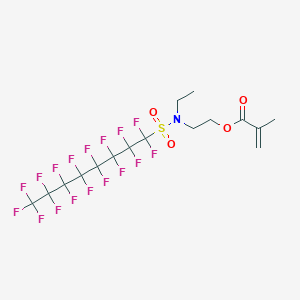
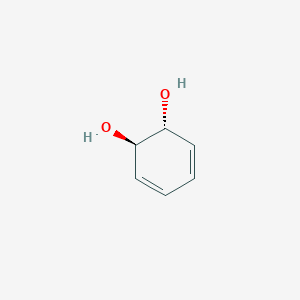
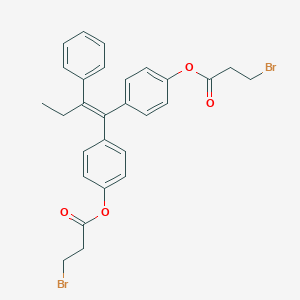
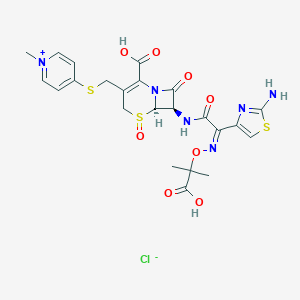
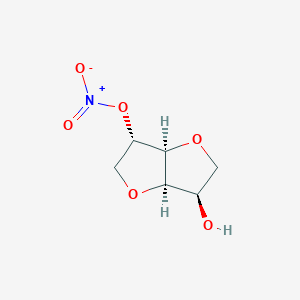
![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)